3-Bromo-2'-chlorobenzophenone

Vue d'ensemble

Description

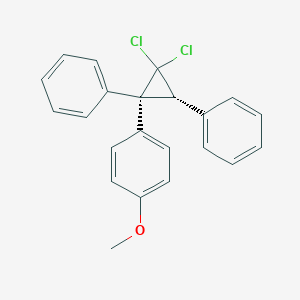

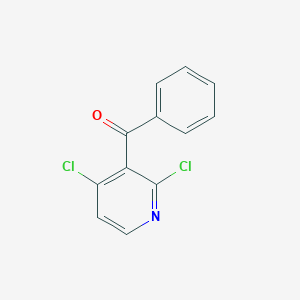

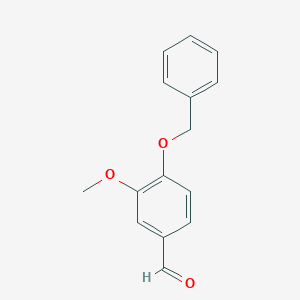

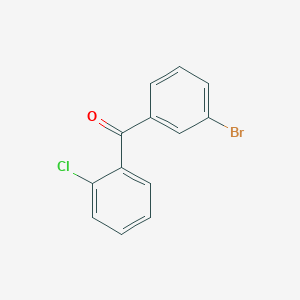

3-Bromo-2'-chlorobenzophenone (3-BCBP) is an organic compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis. 3-BCBP is a colorless solid that is soluble in organic solvents and has a melting point of approximately 135°C. It has a molecular weight of 253.52 g/mol and a chemical formula of C13H8BrClO. This compound is of interest due to its potential applications in organic synthesis and its ability to act as a reagent for a wide variety of reactions.

Applications De Recherche Scientifique

Interaction with Glycine and Glutamate NMDA Receptors

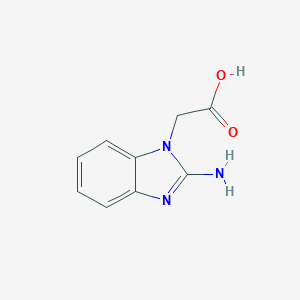

A study by Kopanytsia (2003) explored the effects of 2-amino-5-bromo-2'-chlorobenzophenone (ABPH), a metabolite of phenazepam, on glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. This research found that ABPH, in concentrations of 3-10 µM, exhibited an inhibitory effect on glycine receptors, more pronounced after pre-incubation with the drug. Also, the peak amplitude of NMDA receptor-mediated currents was slightly potentiated after prolonged exposure to ABPH. This indicates a notable effect of the benzophenone metabolites on the action of phenazepam and other benzodiazepine drugs (Kopanytsia, 2003).

Synthesis of Carbofunctional α,β-Unsaturated Sulfides

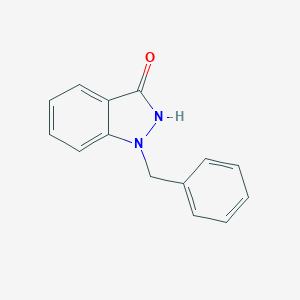

Timokhina et al. (2001) researched the synthesis of carbofunctional α,β-unsaturated sulfides using 3-Bromo-2-phenyl-1-indenone. This study demonstrated that in the presence of perchlorate anion, 3-Bromo-2-phenyl-1-indenone reacts with enaminothioketones to yield oxoimmoniosulfides. This research contributes to the understanding of the chemical reactions and potential applications of brominated benzophenone derivatives in organic synthesis (Timokhina et al., 2001).

Photoreaction Mechanisms

Akai et al. (2002) studied the photoreaction mechanisms of 2-bromophenols, including 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols. This research, utilizing low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation, found that 4-bromo-2,5-cyclohexadienone is mainly produced from 2-bromophenol. This research helps in understanding the photoreactivity and potential applications of brominated benzophenones in photochemistry (Akai et al., 2002).

DNA Binding and Antioxidant Properties

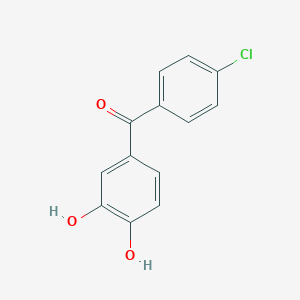

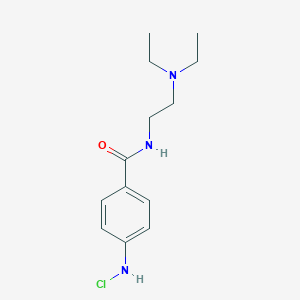

Rasool et al. (2021) synthesized two new chalcones, including one derived from 3-Bromo-2'-chlorobenzophenone, and studied their DNA binding, urease inhibition, antioxidant potential, and molecular docking properties. The experimental results revealed that these compounds interact strongly with Salmon sperm DNA through intercalation mode. This research contributes to the potential biomedical applications of brominated benzophenones in drug discovery (Rasool et al., 2021).

Mécanisme D'action

Target of Action

It is known that benzylic halides, such as 3-bromo-2’-chlorobenzophenone, typically react via an sn1 or sn2 pathway . The reaction pathway depends on the degree of substitution at the benzylic position .

Mode of Action

The mode of action of 3-Bromo-2’-chlorobenzophenone involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting compound then reacts with NBS to form the brominated product .

Biochemical Pathways

Reactions at the benzylic position, such as those involving 3-bromo-2’-chlorobenzophenone, can lead to various downstream effects, including the formation of new compounds through free radical reactions .

Result of Action

The result of the action of 3-Bromo-2’-chlorobenzophenone is the formation of new compounds through free radical reactions . The specific molecular and cellular effects of these reactions depend on the nature of the compounds formed and their interactions with biological systems.

Propriétés

IUPAC Name |

(3-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVTKIEEJVZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568108 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135774-38-8 | |

| Record name | (3-Bromophenyl)(2-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.